![molecular formula C13H22OSSi B14364015 tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane CAS No. 94718-51-1](/img/structure/B14364015.png)
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is an organosilicon compound characterized by the presence of a tert-butyl group, two methyl groups, a phenylsulfanyl group, and a methoxy group attached to a silicon atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane typically involves the reaction of tert-butyl(dimethyl)silyl chloride with phenylsulfanyl methanol in the presence of a base such as pyridine or imidazole. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems for reagent addition and product isolation can enhance the overall yield and purity of the compound.
Analyse Des Réactions Chimiques
Types of Reactions
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The phenylsulfanyl group can be reduced to a thiol using reducing agents like lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nucleophiles such as halides, amines, or thiols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Thiols.
Substitution: Various substituted silanes depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry
In chemistry, tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is used as a protecting group for alcohols and amines due to its stability under acidic and basic conditions. It is also employed in the synthesis of complex organic molecules where selective protection and deprotection of functional groups are required .
Biology and Medicine
In biological and medicinal research, this compound can be used to modify biomolecules, enhancing their stability and solubility. It is also investigated for its potential role in drug delivery systems where the silicon-based moiety can improve the pharmacokinetic properties of therapeutic agents .
Industry
Industrially, this compound is used in the production of specialty chemicals and materials. Its unique reactivity makes it valuable in the synthesis of advanced polymers and coatings .
Mécanisme D'action
The mechanism of action of tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane involves the interaction of its functional groups with various molecular targets. The phenylsulfanyl group can participate in redox reactions, while the methoxy group can undergo nucleophilic substitution. The silicon atom provides a stable framework that can enhance the overall stability and reactivity of the compound .
Comparaison Avec Des Composés Similaires
Similar Compounds
tert-Butyldimethylsilyl chloride: Similar in structure but lacks the phenylsulfanyl and methoxy groups.
tert-Butyldiphenylsilyl chloride: Contains phenyl groups instead of methyl groups, offering different steric and electronic properties.
tert-Butyl(chloro)dimethylsilane: Similar but with a chloro group instead of a methoxy group.
Uniqueness
tert-Butyl(dimethyl)[(phenylsulfanyl)methoxy]silane is unique due to the combination of its functional groups, which provide a balance of steric hindrance and electronic effects. This makes it particularly useful in selective protection and functionalization reactions in organic synthesis .
Propriétés
Numéro CAS |
94718-51-1 |
|---|---|
Formule moléculaire |
C13H22OSSi |
Poids moléculaire |
254.47 g/mol |
Nom IUPAC |
tert-butyl-dimethyl-(phenylsulfanylmethoxy)silane |
InChI |
InChI=1S/C13H22OSSi/c1-13(2,3)16(4,5)14-11-15-12-9-7-6-8-10-12/h6-10H,11H2,1-5H3 |
Clé InChI |
SXIZPUXUEKXHAI-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)[Si](C)(C)OCSC1=CC=CC=C1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


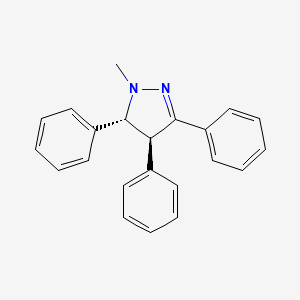
![[2-[(1-Methylpiperidin-4-yl)amino]phenyl]-phenylmethanone](/img/structure/B14363945.png)
![2,2'-[Decane-1,10-diylbis(azanediylmethylene)]diphenol](/img/structure/B14363951.png)
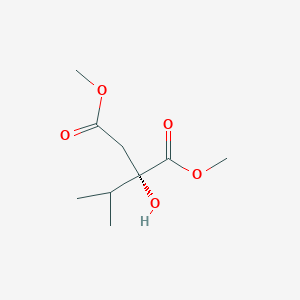

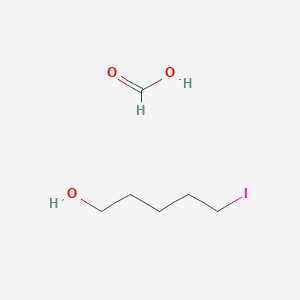
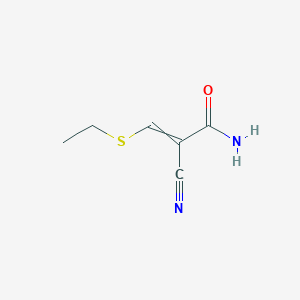
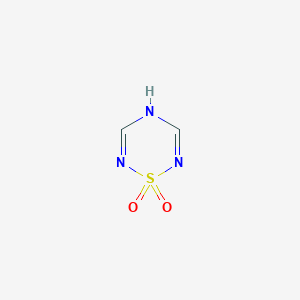
![N-(3,6-Dioxocyclohexa-1,4-dien-1-yl)-N'-{4-[2-(2,4-dioxopentan-3-yl)hydrazinyl]phenyl}urea](/img/structure/B14363999.png)
![2-{4-[(3-Ethenylphenyl)methoxy]phenyl}-4,5-dihydro-1,3-oxazole](/img/structure/B14364000.png)
![2-Methyl-3-[(pyridin-4-yl)methyl]pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14364004.png)
mercury](/img/structure/B14364020.png)
![3-{2-[(Hydrazinylmethylidene)amino]-1,3-thiazol-4-yl}benzoic acid](/img/structure/B14364023.png)
![2-(Chloromethyl)-1-[(2,4-dinitrophenyl)sulfanyl]-1H-benzimidazole](/img/structure/B14364034.png)
